molecular formula C23H23FN2O3 B2920488 2-(2-(Dimethylamino)ethyl)-1-(3-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886161-65-5

2-(2-(Dimethylamino)ethyl)-1-(3-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2920488
CAS RN: 886161-65-5
M. Wt: 394.446
InChI Key: VVSUTMOWFLIFNY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of NTD involves intricate steps, including cyclization reactions, functional group manipulations, and stereochemistry control. Researchers have explored various synthetic routes, aiming for high yields and purity. Notably, solvent-free methods have been employed to minimize environmental impact and improve efficiency .


Molecular Structure Analysis

  • Conjugated Backbone : The bent NTD-based polymer (PBTN-p) possesses a more twisted conjugated backbone than PBTN-o, impacting its electronic properties .

Chemical Reactions Analysis

  • Photoactive Layer Materials : NTD-based polymers play a crucial role in polymer solar cells (PSCs) . Comparative studies show that PBTN-p optimizes the photoactive layer morphology, leading to enhanced power conversion efficiency (PCE) compared to PBTN-o .

Physical And Chemical Properties Analysis

  • Optimal Device Performance : The optimal PBTN-p:BO-4Cl-based device demonstrates a better PCE, current density (JSC), and fill factor (FF) compared to PBTN-o-based devices .

Future Directions

: Enhanced photovoltaic effect from naphtho[2,3-c]thiophene-4,9-dione-based polymers through alkyl side chain induced backbone distortion

properties

IUPAC Name

2-[2-(dimethylamino)ethyl]-1-(3-fluorophenyl)-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O3/c1-13-10-17-18(11-14(13)2)29-22-19(21(17)27)20(15-6-5-7-16(24)12-15)26(23(22)28)9-8-25(3)4/h5-7,10-12,20H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSUTMOWFLIFNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCN(C)C)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16462100

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